Cas no 2229175-85-1 (2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-ol)

2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-ol is a versatile brominated fluoropyridine derivative used as a key intermediate in organic synthesis and pharmaceutical research. Its structure, featuring both a reactive bromoethyl group and a fluoropyridine moiety, makes it valuable for constructing complex molecules, particularly in medicinal chemistry. The fluorine substituent enhances metabolic stability and binding affinity, while the bromoethyl group allows for further functionalization via nucleophilic substitution or cross-coupling reactions. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and CNS-targeting agents. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-ol structure
2229175-85-1 structure
Product Name:2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-ol
CAS No:2229175-85-1
MF:C7H7BrFNO
MW:220.038984537125
CID:5783807
PubChem ID:165659212
Update Time:2025-06-12

2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1906519
    • 2-bromo-1-(3-fluoropyridin-4-yl)ethan-1-ol
    • 2229175-85-1
    • 2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-ol
    • Inchi: 1S/C7H7BrFNO/c8-3-7(11)5-1-2-10-4-6(5)9/h1-2,4,7,11H,3H2
    • InChI Key: GLMLRIRSAFKCBL-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CN=CC=1F)O

Computed Properties

  • Exact Mass: 218.96950g/mol
  • Monoisotopic Mass: 218.96950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 33.1Ų

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Additional information on 2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-ol

2-Bromo-1-(3-Fluoropyridin-4-yl)ethan-1-ol: A Comprehensive Overview

2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-ol (CAS No. 2229175-85-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-ol consists of a bromoethyl group attached to a 3-fluoropyridine ring. The presence of the bromine and fluorine atoms imparts specific chemical properties that make this compound a valuable intermediate in synthetic pathways. The bromine atom, being an excellent leaving group, facilitates various substitution reactions, while the fluorine atom introduces unique electronic and steric effects that can influence the biological activity of the final product.

In recent years, 2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-ol has been extensively studied for its potential in drug discovery and development. One of the key areas of interest is its use as a building block for the synthesis of pyridine-based pharmaceuticals. Pyridine derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The introduction of the bromoethyl group provides additional functionalization opportunities, allowing for the creation of a wide range of structurally diverse compounds.

A notable study published in the Journal of Medicinal Chemistry highlighted the use of 2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-ol in the synthesis of a novel series of pyridine-based inhibitors targeting protein kinases. These inhibitors demonstrated potent activity against specific kinases involved in cancer progression, suggesting their potential as therapeutic agents for cancer treatment. The study also emphasized the importance of the bromoethyl group in enhancing the selectivity and potency of these inhibitors.

Beyond its applications in cancer research, 2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-ol has also shown promise in other therapeutic areas. For instance, it has been used as an intermediate in the synthesis of compounds with anti-inflammatory properties. Inflammation is a key factor in many diseases, including arthritis and neurodegenerative disorders. By modulating inflammatory pathways, these compounds have the potential to provide new treatment options for patients suffering from these conditions.

The synthetic versatility of 2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-ol is further highlighted by its use in combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify lead molecules with desired biological activities. The ability to introduce multiple functional groups through the bromoethyl moiety makes this compound an ideal candidate for such high-throughput screening methods.

In addition to its synthetic applications, 2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-ol has been studied for its physical and chemical properties. Its solubility characteristics and stability under various conditions are crucial factors that influence its utility in different synthetic processes. Research has shown that this compound exhibits good solubility in common organic solvents and maintains stability under standard laboratory conditions, making it suitable for a wide range of chemical reactions.

The environmental impact and safety profile of 2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-ol have also been evaluated. Studies have indicated that this compound is generally safe to handle under proper laboratory conditions and does not pose significant environmental risks when used responsibly. However, as with any chemical compound, appropriate safety measures should be followed to ensure safe handling and disposal.

In conclusion, 2-Bromo-1-(3-fluoropyridin-4-y\-l)ethan\-1\-ol (CAS No. 2229175\-85\-1) is a highly valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.

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